molecular formula C10H5BrN2O3 B8631233 6-Bromo-4-(diazoniomethylidene)-2-hydroxy-4H-1-benzopyran-7-olate CAS No. 272107-65-0

6-Bromo-4-(diazoniomethylidene)-2-hydroxy-4H-1-benzopyran-7-olate

Cat. No. B8631233
M. Wt: 281.06 g/mol
InChI Key: IAKUTVMLBHHTRV-UHFFFAOYSA-N
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Patent
US06472541B2

Procedure details

A mixture of 43.0 mg (0.133 mmol) of compound 21 and 154.6 mg (2.36 mmol) of Zn in MeOH (10 mL) was stirred at room temperature for 75 hours under a N2 atmosphere. Zn was removed by filtration and washed thoroughly with MeOH. The combined organic layer was evaporated to yield 37.5 mg (0.133 mmol, 100% yield) of compound 22. MS (ES, positive) 282.7, 284.7.
Name
compound 21
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
154.6 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12]C(=O)C)[O:8][C:7](=[O:16])[CH:6]=[C:5]2[CH:17]=[N+:18]=[N-:19]>CO.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][C:7](=[O:16])[CH:6]=[C:5]2[CH:17]=[N+:18]=[N-:19]

Inputs

Step One
Name
compound 21
Quantity
43 mg
Type
reactant
Smiles
BrC=1C=C2C(=CC(OC2=CC1OC(C)=O)=O)C=[N+]=[N-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
154.6 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 75 hours under a N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Zn was removed by filtration
WASH
Type
WASH
Details
washed thoroughly with MeOH
CUSTOM
Type
CUSTOM
Details
The combined organic layer was evaporated

Outcomes

Product
Details
Reaction Time
75 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC(OC2=CC1O)=O)C=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.133 mmol
AMOUNT: MASS 37.5 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.